1-(4-Bromo-2-methylphenyl)imidazolidin-2-one
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Overview
Description
1-(4-Bromo-2-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O. It belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired imidazolidin-2-one . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production of imidazolidin-2-ones often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are commonly used to facilitate the formation of the imidazolidin-2-one ring . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)imidazolidin-2-one
- 1-(4-Chlorophenyl)imidazolidin-2-one
- 1-(4-Methylphenyl)imidazolidin-2-one
Uniqueness
1-(4-Bromo-2-methylphenyl)imidazolidin-2-one is unique due to the presence of both bromine and methyl groups on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c1-7-6-8(11)2-3-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
QIVDRNAKNBCVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCNC2=O |
Origin of Product |
United States |
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